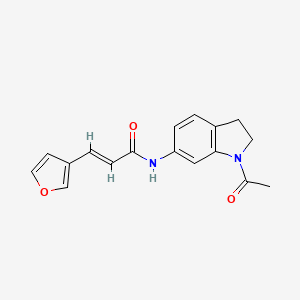
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
科学的研究の応用
Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors
Research has identified compounds with structural similarities to (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide that act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. These modulators have been shown to produce anxiolytic-like activity in mice, suggesting a potential application in treating anxiety-related disorders. Chronic treatment with such compounds has been found to be more efficient than acute treatment in eliciting anxiolytic-like activity, highlighting their therapeutic importance in modulating anxiety processes, possibly during smoking cessation (Targowska-Duda et al., 2019).
Mitigating Acrylamide and Furan in Food
Another area of application involves the mitigation of acrylamide and furan compounds, which are known to be toxic and potentially carcinogenic. Research into industrially applicable strategies for reducing the presence of these compounds in food has been conducted, indicating the relevance of understanding the chemistry of compounds like this compound in the broader context of food safety and public health (Anese et al., 2013).
Neurotoxicity and Neuroprotection
Studies have also focused on the neurotoxic effects of acrylamide, with this compound derivatives potentially offering insights into mechanisms of neuroprotection and neurotoxicity. Investigations into the effects of acrylamide on the cholinergic nervous system, for example, have explored how related compounds might influence neurotoxic outcomes and protective strategies against such toxicity (Kopańska et al., 2022).
Enantioselective Ene-Reduction by Fungi
Research into the enantioselective ene-reduction of compounds structurally related to this compound by marine and terrestrial fungi highlights the potential for bio-based synthesis processes. These findings open up avenues for the synthesis of pharmacologically active compounds through environmentally friendly methodologies (Jimenez et al., 2019).
Epigallocatechin-3-gallate's Neuroprotective Effects
The neuroprotective effects of epigallocatechin-3-gallate against acrylamide-induced oxidative stress and neuronal apoptosis have been studied, providing a link to the potential therapeutic benefits of compounds like this compound in combating neurotoxicity. Such research underscores the importance of identifying and understanding the action of neuroprotective agents in mitigating the adverse effects of neurotoxic compounds (He et al., 2017).
特性
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-8-6-14-3-4-15(10-16(14)19)18-17(21)5-2-13-7-9-22-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZVCMLCSYIQH-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

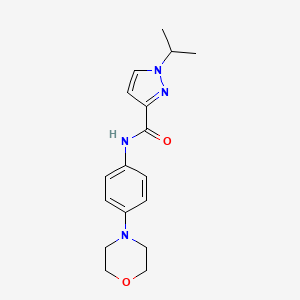
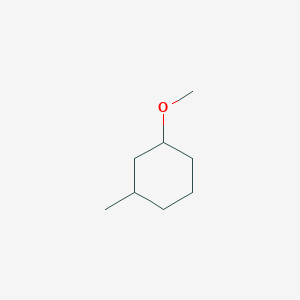


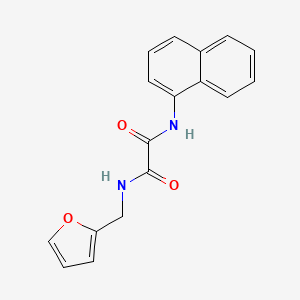
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)
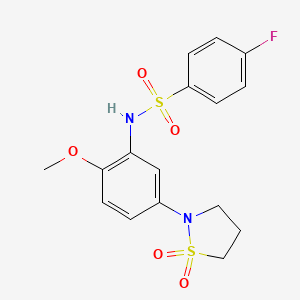
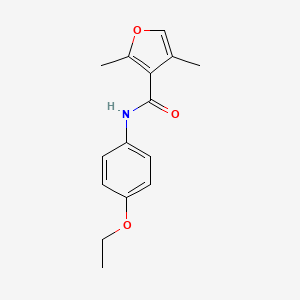

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
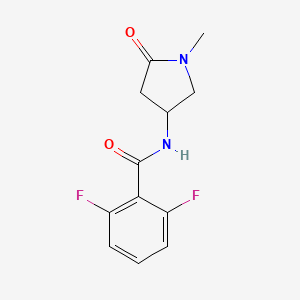
![2-Chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)